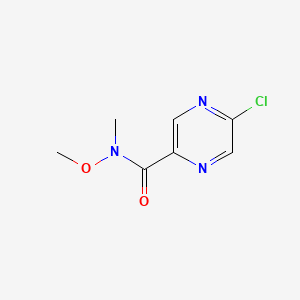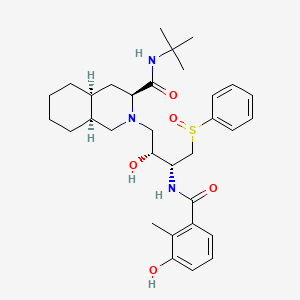
Nelfinavir Sulfoxide
Vue d'ensemble
Description
Nelfinavir is a potent HIV-1 protease inhibitor . It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children . Nelfinavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles .
Synthesis Analysis
An efficient and environmentally friendly procedure for the one-pot synthesis of Nelfinavir has been described . The process involves the diastereoselective Michael addition of ammonia to sulfoxide 3a derived from ®-glyceraldehyde acetonide, providing amine 4a . This amine is then converted into Nelfinavir using BF3·Et2O/NaI reduction and subsequent coupling reactions as key steps .
Molecular Structure Analysis
The binding structure and properties of Nelfinavir have been predicted for Nelfinavir (NFV), which had been identified as a candidate compound through drug repositioning . The procedure combines molecular docking, molecular dynamics (MD), and fragment molecular orbital (FMO) calculations .
Chemical Reactions Analysis
Nelfinavir is a protease inhibitor with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . Protease inhibitors block the part of HIV called protease. HIV-1 protease is an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . Nelfinavir binds to the protease active site and inhibits the activity of the enzyme . This inhibition prevents cleavage of the viral polyproteins resulting in the formation of immature non-infectious viral particles .
Physical And Chemical Properties Analysis
Nelfinavir is a small molecule with a chemical formula of C32H45N3O4S . It has a molar mass of 567.782 g/mol .
Applications De Recherche Scientifique
Traitement de la COVID-19
Le Nelfinavir a été identifié comme un traitement potentiel de la COVID-19. Des essais cliniques sont en cours pour évaluer l'efficacité du Nelfinavir sur les cas légers à modérés de COVID-19 . Cette étude vise à étudier l'activité de ce composé sur les « variants préoccupants » (VOC) du SARS-CoV-2, en comparant son efficacité avec les médicaments approuvés remdesivir et molnupiravir .
Traitement du cancer de l'ovaire séreux de haut grade
Le Nelfinavir a montré des résultats prometteurs dans le traitement du cancer de l'ovaire séreux de haut grade (HGSOC). Il induit une cytotoxicité envers les cellules HGSOC, impliquant l'induction de la réponse aux protéines non repliées, la modulation de la synthèse protéique, les dommages à l'ADN, la déficience lysosomale et la potentialisation de la toxicité causée par l'inhibition du protéasome .
Propriétés anticancéreuses
Le Nelfinavir a démontré des propriétés anticancéreuses contre divers cancers. De nombreux groupes de recherche ont utilisé des approches multidimensionnelles pour comprendre et mettre en œuvre les propriétés anticancéreuses du Nelfinavir dans des contextes précliniques et des essais cliniques, dans le but de repositionner le médicament comme un agent chimiothérapeutique potentiel contre une multitude de cancers .
Safety and Hazards
Nelfinavir is generally well-tolerated, but it can produce a range of adverse side effects . Common side effects include insulin resistance, hyperglycemia, and lipodystrophy . Less frequent effects include fatigue, urination, rash, mouth ulcers, or hepatitis . Rare side effects include nephrolithiasis, arthralgia, leukopenia, pancreatitis, or allergic reactions .
Mécanisme D'action
Target of Action
Nelfinavir primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . This protease is required for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 . Nelfinavir also inhibits the mammalian/mechanistic target of rapamycin (mTOR) activation .
Mode of Action
Nelfinavir binds to the active site of the HIV-1 protease and inhibits the activity of the enzyme . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles . In addition, nelfinavir suppresses viral replication partly by protease inhibition .
Biochemical Pathways
Nelfinavir’s action affects several biochemical pathways. It induces the unfolded protein response (UPR) , inhibits mTOR activation, and reduces the expression of certain molecules related to Small-cell Lung Cancer (SCLC), such as achaete-scute homolog 1 (ASCL1) . Nelfinavir also induces endoplasmic reticulum stress and autophagy .
Pharmacokinetics
Nelfinavir exhibits a high variability in plasma concentrations among individuals . The mean average drug plasma concentration is 2.22 ± 1.25 mg/L, and the mean area under the curve (AUC) during the dosing interval is 17.7 ± 10.0 mg•h/L . The mean nelfinavir trough plasma concentration is 1.58 ± 1.0 mg/L . Nelfinavir is extensively bound by human plasma protein (approximately 98%) .
Result of Action
Nelfinavir causes two types of cell death: caspase-dependent apoptosis and caspase-independent death . The latter is characterized by the induction of ER stress and autophagy . Autophagy is protective because an inhibitor of autophagy increases nelfinavir-induced death . Nelfinavir also inhibits the growth of SCLC patient-derived xenograft (PDX) tumors .
Action Environment
The action, efficacy, and stability of Nelfinavir can be influenced by environmental factors. For instance, it has been observed that the compound’s antiviral activity against SARS-CoV-2 can be enhanced when combined with other drugs . Additionally, Nelfinavir’s anti-cancer properties are influenced by various cellular conditions, such as unfolded protein response, cell cycle, apoptosis, autophagy, the proteasome pathway, oxidative stress, the tumor microenvironment, and multidrug efflux pumps .
Analyse Biochimique
Biochemical Properties
Nelfinavir Sulfoxide, similar to Nelfinavir, is likely to play a role in biochemical reactions involving HIV-1 protease, an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 . By inhibiting this enzyme, this compound could prevent the formation of mature, infectious viral particles .
Cellular Effects
This compound’s effects on cells are expected to be similar to those of Nelfinavir. Nelfinavir has been shown to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in vitro . It also induces endoplasmic reticulum stress, autophagy, and apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound is likely to involve binding to the active site of the HIV-1 protease enzyme and inhibiting its activity . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles .
Dosage Effects in Animal Models
Nelfinavir has been shown to inhibit the development of lung fibrosis in an animal model of systemic sclerosis .
Metabolic Pathways
This compound is expected to be involved in similar metabolic pathways as Nelfinavir, which is metabolized in the liver by multiple cytochrome P450 (CYP) enzymes . The major metabolite of Nelfinavir, M8, has similar activity against HIV-1 in vitro .
Transport and Distribution
Both Nelfinavir and its active metabolite M8 are highly bound to serum proteins, and Nelfinavir shows extensive tissue distribution . It is reasonable to expect that this compound would have similar transport and distribution characteristics.
Subcellular Localization
The subcellular localization of this compound is not specifically known. Nelfinavir has been found to induce endoplasmic reticulum stress, suggesting that it may localize to the endoplasmic reticulum .
Propriétés
IUPAC Name |
(3S,4aS,8aS)-2-[(2R,3R)-4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45N3O5S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-41(40)24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+,41?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOLVRGGAAUFHC-VSAYVLMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)NC(CS(=O)C2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1O)C(=O)N[C@@H](CS(=O)C2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858171 | |
| Record name | (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfinyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1041389-28-9 | |
| Record name | (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylsulfinyl)butyl]-3-isoquinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1041389-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-((2R,3R)-2-hydroxy-3-((3-hydroxy-2-methylbenzoyl)amino)-4-(phenylsulfinyl)butyl)-3-isoquinolinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1041389289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfinyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




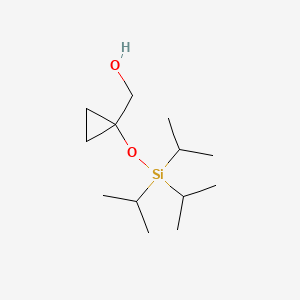
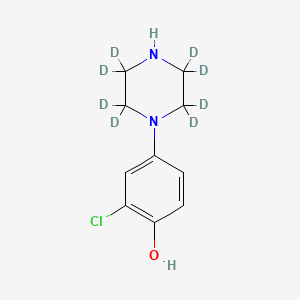
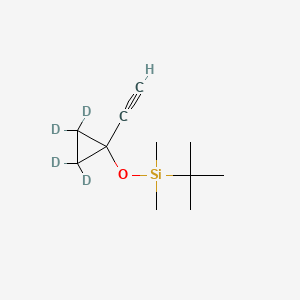
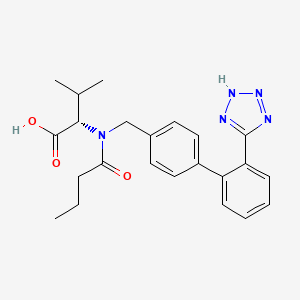
![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)
![7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587158.png)
![Cyclopropanecarboxylic acid, 1-[(1-methylethenyl)amino]-, methyl ester (9CI)](/img/no-structure.png)

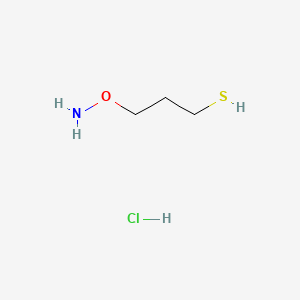
![(1R)-trans-4-[N-Boc-1-aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide](/img/structure/B587164.png)

